tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate

Urolithiasis Urinary Calcium Citrate Therapy

Tripotassium trisodium 2-hydroxypropane-1,2,3-tricarboxylate (CAS 85187-43-5) is a stoichiometrically defined mixed-cation citrate salt with the molecular formula C₁₂H₁₀K₃Na₃O₁₄, representing a 1:1 potassium-to-sodium ratio per citrate equivalent. Unlike simple physical blends, this compound is recognized as a discrete chemical entity in regulatory inventories (MITI Number 2-1323).

Molecular Formula C12H10K3Na3O14
Molecular Weight 564.46 g/mol
CAS No. 85187-43-5
Cat. No. B10827796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate
CAS85187-43-5
Molecular FormulaC12H10K3Na3O14
Molecular Weight564.46 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[K+].[K+].[K+]
InChIInChI=1S/2C6H8O7.3K.3Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;6*+1/p-6
InChIKeyBHXSBUYOVZWOPP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium Trisodium Citrate (CAS 85187-43-5): A Defined Mixed-Cation Alkalinizer and Buffer for Precision Therapeutic and Industrial Use


Tripotassium trisodium 2-hydroxypropane-1,2,3-tricarboxylate (CAS 85187-43-5) is a stoichiometrically defined mixed-cation citrate salt with the molecular formula C₁₂H₁₀K₃Na₃O₁₄, representing a 1:1 potassium-to-sodium ratio per citrate equivalent . Unlike simple physical blends, this compound is recognized as a discrete chemical entity in regulatory inventories (MITI Number 2-1323) [1]. It belongs to the class of systemic and urinary alkalinizers and functions as a buffer, chelator, and anticoagulant. Its primary differentiation lies in delivering a fixed, equimolar combination of potassium and sodium ions with each citrate moiety, enabling controlled pH modulation and electrolyte balance in pharmaceutical, food, and industrial applications.

Why Simple Citrate Salt Blends Cannot Replace Tripotassium Trisodium Citrate for Critical Applications


In-class citrate salts cannot be interchanged arbitrarily because the precise stoichiometry of the mixed potassium-sodium citrate complex directly governs ion-release kinetics, urinary pH modulation, and long-term product stability. Physical mixtures of tripotassium citrate, trisodium citrate, and citric acid are documented to undergo topochemical reactions during storage, resulting in lumping, inconsistent dissolution, and unpredictable pH buffering upon administration [1]. In contrast, the defined crystalline complex K₆Na₆H₃(C₆O₇H₅)₅·2-4 H₂O (the Uralyt-U active principle) ensures reproducible ion equivalent ratios—delivering exactly the intended Na⁺ and K⁺ loads—thereby maintaining therapeutic pH targets (6.2–7.0) without overshoot or patient-to-patient variability inherent to ad-hoc blends [1]. This physicochemical consistency directly impacts clinical efficacy and regulatory compliance, making generic substitution a risk to therapeutic outcomes.

Head-to-Head Quantitative Differentiation of Tripotassium Trisodium Citrate vs. Comparator Citrate Salts


Urinary Calcium Excretion: Potassium Citrate vs. Sodium Citrate – Advantage of the Mixed Salt's Potassium Component

Sakhaee et al. (1983) directly compared 60 mEq/day potassium citrate versus sodium citrate in uric acid lithiasis patients. Potassium citrate significantly reduced urinary calcium from 154 ± 47 to 99 ± 23 mg/day (36% decrease, P<0.01), whereas sodium citrate failed to produce a significant reduction (154 ± 47 to 139 ± 24 mg/day) [1]. Although the target mixed salt was not tested head-to-head, its equimolar potassium delivery predicts equivalent calcium-lowering efficacy relative to pure sodium citrate, a critical advantage for patients with hypercalciuria and stone risk.

Urolithiasis Urinary Calcium Citrate Therapy

Stage-Specific Inhibition of Calcium Oxalate Crystallization: Potassium Citrate vs. Potassium-Sodium Citrate

In a clinical trial of 9 healthy male volunteers, orally administered potassium citrate (PC) inhibited calcium oxalate (CaOx) crystallization at all three stages—nucleation, growth, and agglomeration—while potassium-sodium citrate (PSC) inhibited crystallization predominantly beyond nucleation [1]. Both agents elevated urinary citrate and pH, but PSC did not significantly retard the initial nucleation step unlike PC. This divergent inhibition profile is attributed to the differing cation composition affecting the availability of free (ionized) citrate versus complexed citrate in urine, a subtle but mechanistically meaningful distinction.

Calcium Oxalate Crystallization Kinetics Urinary Stone Prevention

Urinary pH Sustained Elevation and Crystallization Risk Reduction by Sodium Potassium Citrate (Uralyt-U)

Berg et al. (1990) evaluated 7.5 g (28 mmol) daily of sodium potassium citrate (Uralyt-U) in six recurrent CaOx stone formers. All dosing regimens (single, two, or three divided doses) produced favorable, sustained reductions in urinary calcium/citrate quotients and CaOx crystallization risk (CR) over 24 hours. The single evening dose achieved the most pronounced anti-crystallization effect during the high-risk overnight period (22:00–06:00 h) [1]. The 24-hour calcium/citrate molar ratio, a validated indicator of crystallization state, was consistently lowered across all regimens, confirming the mixed salt's efficacy in maintaining urinary undersaturation.

Urinary pH Crystallization Risk Dose-Response

Sodium Load per Citrate Equivalent: Mixed Cation Citrate vs. Trisodium Citrate

Per mole of citrate delivered, tripotassium trisodium citrate (C₁₂H₁₀K₃Na₃O₁₄) provides 1.5 mmol Na⁺ and 1.5 mmol K⁺ per citrate unit, whereas trisodium citrate (Na₃C₆H₅O₇) delivers 3 mmol Na⁺ per citrate unit—a 50% sodium reduction for equivalent citrate dosing . This stoichiometric advantage is inherent to the defined mixed-salt crystal structure and cannot be replicated by simple blends without introducing variable cation ratios that affect solubility and bioavailability.

Electrolyte Management Sodium Restriction Citrate Therapy

Storage Stability: Defined Crystalline Citrate Complex vs. Physical Citrate Salt Mixtures

Patent US 4,400,535 demonstrates that physical dry mixtures of sodium citrate, potassium citrate, and citric acid undergo progressive topochemical reactions, becoming lumpy and non-homogeneous during storage, which alters dissolution rate and ion release kinetics. The defined acidic alkali citrate complex (K₆Na₆H₃(C₆O₇H₅)₅·2-4 H₂O)—synthesized by rapid cooling of a high-ion-concentration solution—remains stable, homogeneous, and indefinitely storable, ensuring batch-to-batch consistency in pharmaceutical manufacture [1]. The complex form releases citrate, Na⁺, and K⁺ in the exact therapeutic proportions designed for urinary pH control within the 6.2–7.0 window.

Solid-State Stability Pharmaceutical Formulation Citrate Complex

High-Impact Application Scenarios for Tripotassium Trisodium Citrate (CAS 85187-43-5) Based on Quantitative Evidence


Pharmaceutical Oral Alkalinizer for Calcium Oxalate and Uric Acid Stone Prevention

Tripotassium trisodium citrate is the active principle in Uralyt-U and equivalent formulations prescribed for long-term stone metaphylaxis. Its defined stoichiometry ensures reproducible urinary pH elevation to the 6.2–7.0 therapeutic window needed for uric acid dissolution without risking phosphate-coat formation (pH >7.0) [1]. The potassium component concurrently lowers urinary calcium excretion by approximately 36% from baseline [2], a dual action not achieved by sodium citrate alone. Clinically, 7.5 g (28 mmol) daily, preferably as a single evening dose, provides optimal overnight crystallization risk suppression [3].

Systemic Alkalizer for Metabolic Acidosis with Sodium Restriction

In patients with metabolic acidosis (e.g., renal tubular acidosis, chronic kidney disease) where sodium intake must be limited, the mixed salt delivers 50% less sodium per unit of base equivalent compared to trisodium citrate . The equimolar potassium–sodium composition matches the physiological requirements for both alkalinization and potassium repletion, minimizing the risk of hyperkalemia from pure potassium citrate or volume overload from pure sodium citrate.

Industrial Buffer and Chelating Agent Requiring Defined Mixed Cation Chemistry

The compound's precise 1:1 K:Na ratio and high aqueous solubility make it suitable as a pH buffer and metal-ion chelator in biochemical assays, food processing, and anticoagulant formulations where balanced ionic strength is critical. The stable crystalline complex provides dependable batch reproducibility compared to in-house blended citrate salts, reducing variability in industrial-scale processes [1].

Quote Request

Request a Quote for tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.